molecular formula C22H23N5O3 B2874933 3-{2-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one CAS No. 2319719-62-3

3-{2-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2874933
CAS No.: 2319719-62-3
M. Wt: 405.458
InChI Key: VPBSSMHVLFLFRF-UHFFFAOYSA-N
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Description

3-{2-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

The synthesis of 3-{2-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one involves multiple steps, typically starting with the preparation of the quinazolinone core. The synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine and Pyridazinone Moieties:

    Final Coupling: The final step involves coupling the intermediate products to form the target compound, often using coupling reagents like EDCI or DCC under mild conditions.

Industrial production methods would likely optimize these steps for scalability, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

3-{2-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the quinazolinone core or the piperidine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its interactions with various biological targets, such as enzymes and receptors.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an anti-inflammatory, antiviral, or anticancer agent.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-{2-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives and pyridazinone-containing molecules. Compared to these, 3-{2-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one is unique due to its specific structural features, such as the cyclopropyl group and the combination of the quinazolinone and pyridazinone moieties. This uniqueness may confer distinct biological activities and therapeutic potential.

Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different biological properties and applications.

Properties

IUPAC Name

3-[2-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c28-20-8-7-18(15-5-6-15)24-27(20)16-9-11-25(12-10-16)21(29)13-26-14-23-19-4-2-1-3-17(19)22(26)30/h1-4,7-8,14-16H,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBSSMHVLFLFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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